WSP-5

Beschreibung

Eigenschaften

IUPAC Name |

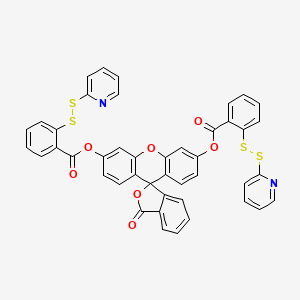

[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMMZTASSIAQPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N2O7S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WSP-5: A Technical Guide to a Turn-On Fluorescent Probe for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of WSP-5, a highly sensitive and selective fluorescent probe for the detection of hydrogen sulfide (H₂S). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate the probe's mechanism of action and a typical experimental workflow.

Core Chemical and Physical Properties

WSP-5, with the formal name 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate) and CAS number 1593024-78-2, is a robust chemical tool for H₂S research.[1][2] Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₄H₂₆N₂O₇S₄ |

| Molecular Weight | 822.9 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL |

| Excitation Maximum (post-reaction) | 502 nm |

| Emission Maximum (post-reaction) | 525 nm |

| Storage | -20°C |

Biological Activity and Mechanism of Action

WSP-5 is a "turn-on" fluorescent probe specifically designed for the rapid and sensitive detection of hydrogen sulfide in biological samples and within living cells.[2][3] In its native state, WSP-5 is non-fluorescent. The underlying mechanism of action is a nucleophilic substitution-cyclization reaction triggered by H₂S.[1][4] Upon reaction with H₂S, the disulfide bonds in the WSP-5 molecule are cleaved, leading to the release of a highly fluorescent molecule.[1][5] This reaction is highly selective for H₂S over other biologically relevant reactive sulfur species, such as cysteine and glutathione.[3]

The diagram below illustrates the simplified signaling pathway of WSP-5's reaction with hydrogen sulfide, leading to the emission of fluorescence.

Experimental Protocols

The following are generalized protocols for the use of WSP-5 in detecting H₂S in both cell-free and cellular assays. These should be optimized for specific experimental conditions.

In Vitro H₂S Detection (Cell-Free)

This protocol is designed for measuring H₂S in a 96-well plate format.

Materials:

-

WSP-5

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

H₂S donor (e.g., NaHS)

-

Black, clear-bottom 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of WSP-5 in DMSO. Store unused stock solution at -20°C, protected from light.

-

Prepare a working solution of WSP-5. Dilute the stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

Add the H₂S donor to the wells. A dilution series of the H₂S donor should be prepared to generate a standard curve.

-

Add the WSP-5 working solution to the wells.

-

Incubate the plate at 37°C. The incubation time should be optimized but is typically around 30 minutes.

-

Measure the fluorescence intensity. Use an excitation wavelength of 502 nm and an emission wavelength of 525 nm.

Cellular H₂S Detection (Live-Cell Imaging)

This protocol provides a general guideline for imaging H₂S in cultured cells.

Materials:

-

WSP-5

-

DMSO

-

Cell culture medium (serum-free for incubation)

-

Cultured cells on a suitable imaging dish or plate

-

Confocal or fluorescence microscope

Procedure:

-

Prepare a 10 mM stock solution of WSP-5 in DMSO.

-

Culture cells to the desired confluency.

-

Prepare the WSP-5 loading solution. Dilute the WSP-5 stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.

-

Load the cells with WSP-5. Remove the culture medium from the cells and add the WSP-5 loading solution.

-

Incubate the cells for 30 minutes at 37°C.

-

Wash the cells. Remove the loading solution and wash the cells twice with warm PBS or serum-free medium.

-

Image the cells. Acquire fluorescent images using appropriate filters for an excitation of ~502 nm and emission of ~525 nm.

The following diagram outlines a typical experimental workflow for detecting H₂S in a biological sample using WSP-5.

References

WSP-5: A Technical Guide to its Discovery and Synthesis for Hydrogen Sulfide Detection

An in-depth exploration of the fluorescent probe WSP-5, detailing its discovery, mechanism of action, synthesis, and application in the detection of hydrogen sulfide (H₂S) for researchers, scientists, and drug development professionals.

Discovered as part of a series of fluorescent probes from Washington State University, WSP-5 (Washington State Probe-5) has emerged as a valuable tool for the detection of the important signaling molecule, hydrogen sulfide.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and core functionalities of WSP-5.

Discovery and Design Principle

WSP-5 was developed as part of a series of 2-pyridyl disulfide-based fluorescent probes (WSP1-5) designed for the specific detection of hydrogen sulfide.[1] The underlying design strategy is based on the dual-nucleophilicity of H₂S, which enables a tandem nucleophilic substitution-cyclization reaction.[1][2][3] This reaction releases a fluorophore, resulting in a "turn-on" fluorescent signal.[1][2] WSP-5 was specifically engineered with two reaction centers on a fluorescein core, aiming for a highly fluorescent product upon reaction with H₂S.

The core mechanism involves the reaction of H₂S with the disulfide bond of WSP-5, leading to the formation of a thiol. This is followed by an intramolecular cyclization that releases the highly fluorescent fluorescein molecule. This two-step process ensures high selectivity for H₂S over other biological thiols such as cysteine and glutathione.[1]

Physicochemical and Fluorescent Properties

WSP-5 is a cell-permeable compound, allowing for the detection of intracellular H₂S.[4] It is typically a white to beige powder with a molecular weight of 822.95 g/mol and a molecular formula of C₄₄H₂₆N₂O₇S₄.[4] The probe is soluble in dimethyl sulfoxide (DMSO).[4]

The key feature of WSP-5 is its fluorescence turn-on response in the presence of H₂S. Upon reaction, it exhibits strong fluorescence with an excitation maximum at 502 nm and an emission maximum at 525 nm.[5] This significant fluorescence enhancement allows for sensitive detection of H₂S.

Quantitative Data Summary

The following table summarizes the key quantitative data for WSP-5, providing a clear comparison of its performance characteristics.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 502 nm | [5] |

| Emission Wavelength (λem) | 525 nm | [5] |

| Synthesis Yield | 45% | |

| Quantum Yield (Φ) | 0.20 | [4] |

| Detection Limit | 47 nM | [4] |

| Fold-change in Fluorescence | 60-fold | [4] |

Synthesis of WSP-5

The synthesis of WSP-5 involves a multi-step process, culminating in the coupling of a key intermediate with fluorescein. The following is a detailed experimental protocol based on the originally reported synthesis.

Materials and Methods

-

Fluorescein

-

2-(Pyridin-2-yldisulfanyl)benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Other standard laboratory reagents and solvents

Experimental Protocol

Step 1: Synthesis of the Activated Ester of 2-(Pyridin-2-yldisulfanyl)benzoic acid

-

To a solution of 2-(pyridin-2-yldisulfanyl)benzoic acid (2 equivalents) in dry DCM, add DCC (2.2 equivalents) and DMAP (0.2 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours.

-

The formation of the activated ester is monitored by thin-layer chromatography (TLC).

Step 2: Synthesis of WSP-5

-

To the solution containing the activated ester from Step 1, add fluorescein (1 equivalent) dissolved in dry DMF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford WSP-5 as a light yellow solid. The reported yield for this synthesis is 45%.

Reaction Mechanism and Workflow

The detection of H₂S by WSP-5 proceeds through a well-defined reaction pathway. The following diagrams illustrate the signaling pathway and the experimental workflow for H₂S detection.

Applications in Research

WSP-5 has been successfully employed for the detection and bioimaging of H₂S in living cells. Its cell permeability and "turn-on" fluorescence response make it a powerful tool for studying the roles of H₂S in various physiological and pathological processes. For instance, it has been used to monitor intracellular H₂S levels in HeLa cells, demonstrating a dose-dependent increase in fluorescence upon treatment with an H₂S donor.

Conclusion

WSP-5 is a highly effective and selective fluorescent probe for the detection of hydrogen sulfide. Its design, based on a tandem nucleophilic substitution-cyclization reaction, provides a robust "turn-on" signal in the presence of H₂S. The detailed synthesis protocol and well-characterized fluorescent properties make it an accessible and valuable tool for researchers in chemistry, biology, and medicine who are investigating the multifaceted roles of H₂S in biological systems.

References

- 1. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WSP5, 1593024-78-2, 90 (HPLC), powder Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to WSP-5: A Fluorescent Probe for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of WSP-5 (Washington State Probe-5), a fluorescent probe utilized for the detection of hydrogen sulfide (H₂S). Contrary to the implication of a traditional drug-target interaction, WSP-5's primary "biological target" is the signaling molecule hydrogen sulfide itself. This guide will detail the mechanism of action, experimental protocols, and data related to WSP-5, providing researchers with the necessary information for its effective application in biological systems.

Hydrogen sulfide is recognized as a critical gaseous mediator in various physiological and pathological processes, akin to nitric oxide.[1][2] It plays a significant role in the mammalian immune, nervous, cardiovascular, and pulmonary systems.[1][2] Consequently, tools for the accurate and sensitive detection of H₂S in biological samples are invaluable for advancing research in these areas. WSP-5 is a "turn-on" fluorescent probe specifically designed for this purpose, offering a rapid and selective reaction with H₂S.[1][2]

Mechanism of Action

WSP-5 operates through a reaction-based fluorescence "turn-on" strategy. The probe contains active disulfide groups that selectively react with H₂S. This reaction triggers a nucleophilic substitution-cyclization cascade, leading to the release of a highly fluorescent molecule.[1][3] The resulting fluorophore exhibits distinct excitation and emission maxima, allowing for quantitative and qualitative detection of H₂S.[1][2]

Caption: Reaction mechanism of WSP-5 with hydrogen sulfide.

Quantitative Data

The key performance characteristics of WSP-5 as a fluorescent probe are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 502 nm | [1][2] |

| Emission Maximum (λem) | 525 nm | [1][2] |

| Detection Limit | 47 nM | [3] |

WSP-5 is noted to have a more sensitive detection limit and a faster turn-on rate compared to its predecessor, WSP-1.[2][3]

Experimental Protocols

The following are generalized protocols for the use of WSP-5 in in vitro and cell-based assays. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

1. In Vitro H₂S Detection

This protocol is suitable for detecting H₂S in solution using a microplate reader.

-

Materials:

-

Black, clear-bottom 96-well plates

-

WSP-5 probe

-

Phosphate-buffered saline (PBS)

-

Cetyltrimethylammonium bromide (CTAB)

-

H₂S donor (e.g., Na₂S)

-

SpectraMax M5 microplate reader or equivalent

-

-

Procedure:

-

Buffer Preparation: Prepare PBS containing 1 mM CTAB.

-

Probe Preparation: Dissolve the WSP-5 probe in the PBS/CTAB buffer to a final concentration of 10 μM.

-

H₂S Donor Addition: Add varying concentrations of the H₂S donor (e.g., 0-10,000 μM of Na₂S) to the wells containing the WSP-5 probe solution. The final volume in each well should be 200 μL.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) with excitation at 502 nm and emission at 525 nm.[1]

-

2. Detection of Cellular H₂S

This protocol outlines the steps for imaging intracellular H₂S using confocal laser scanning microscopy (CLSM).

-

Materials:

-

24-well plates

-

4T1 cancer cells (or other cell line of interest)

-

WSP-5 probe

-

Dimethyl sulfoxide (DMSO)

-

Serum-free culture medium or PBS

-

Na₂S (as an H₂S donor for positive control)

-

Confocal laser scanning microscope

-

-

Procedure:

-

Cell Seeding: Culture approximately 2.5×10⁵ cells per well in a 24-well plate and allow them to adhere for 12 hours.[1]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of WSP-5 in DMSO. Store unused aliquots at -20°C or -80°C in the dark.[1]

-

Working Solution Preparation: Dilute the WSP-5 stock solution in serum-free medium or PBS to a working concentration (e.g., 10-100 μM).[1]

-

Probe Incubation: Incubate the cells with the WSP-5 working solution (e.g., 100 μM) for 30 minutes at 37°C.[1][3]

-

Washing: Wash the cells with PBS to remove excess probe.[3]

-

(Optional) H₂S Donor Treatment: For a positive control, treat the cells with an H₂S donor, such as 200 μM Na₂S, for approximately 10-30 minutes.[1][3]

-

Fluorescence Imaging: Acquire fluorescence images using a CLSM with excitation at or near 502 nm and detection of emission at or near 525 nm.[1]

-

Caption: Workflow for detecting intracellular hydrogen sulfide using WSP-5.

Conclusion

WSP-5 is a powerful chemical tool for the detection of hydrogen sulfide in biological systems. Its high sensitivity, rapid response, and "turn-on" fluorescence mechanism make it an excellent choice for researchers investigating the diverse roles of H₂S in health and disease. Understanding that WSP-5's target is H₂S itself, rather than a protein or other macromolecule, is crucial for its appropriate application in experimental design. The protocols and data presented in this guide provide a solid foundation for the successful use of WSP-5 in a research setting.

References

The Wsp Chemosensory System: A Technical Guide to its Function in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wsp chemosensory system is a sophisticated signal transduction pathway in many bacteria, most notably in Pseudomonas aeruginosa, that plays a pivotal role in the transition from a motile, planktonic lifestyle to a sessile, biofilm-associated existence. This pathway interprets environmental cues, such as surface contact and cell envelope stress, and translates them into a cellular response orchestrated by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP). Elevated levels of c-di-GMP, synthesized by the terminal enzyme of the Wsp pathway, WspR, trigger the production of adhesive exopolysaccharides, leading to cell aggregation and the formation of robust biofilms. This technical guide provides an in-depth exploration of the molecular mechanics of the Wsp pathway, a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the signaling cascade and associated workflows.

The Wsp Signaling Pathway: A Molecular Overview

The Wsp system functions as a chemosensory-like apparatus, composed of a core set of proteins that act in a coordinated phosphorylation and methylation cascade. The key components and their functions are outlined below:

-

WspA: A transmembrane methyl-accepting chemotaxis protein (MCP) that acts as the primary sensor of the system. It is thought to recognize physical signals associated with surface attachment or perturbations in the cell envelope.

-

WspB and WspD: These are scaffold proteins, homologous to CheW, that are crucial for the proper localization and assembly of the Wsp signaling complex, physically linking WspA to the histidine kinase, WspE.

-

WspC: A constitutively active methyltransferase that adds methyl groups to specific glutamate residues on WspA. This methylation is a key step in sensitizing the receptor to incoming signals.

-

WspE: A histidine kinase homologous to CheA. Upon activation of WspA, WspE autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulators, WspR and WspF.

-

WspF: A methylesterase that, when phosphorylated by WspE, removes methyl groups from WspA. This action serves as a negative feedback loop, desensitizing the receptor and allowing the system to reset. Loss-of-function mutations in wspF lead to a constitutively active pathway.

-

WspR: The terminal response regulator and the primary output of the pathway. It contains a receiver (REC) domain that is phosphorylated by WspE and a GGDEF domain with diguanylate cyclase activity. Phosphorylation of the REC domain activates the GGDEF domain, leading to the synthesis of c-di-GMP from two molecules of GTP.

The signaling cascade is initiated by a stimulus at the cell surface, which is perceived by WspA. This triggers a conformational change that promotes the autophosphorylation of WspE. Phosphorylated WspE then activates both WspR and WspF. The activation of WspR leads to an increase in the intracellular concentration of c-di-GMP, which in turn modulates the expression of genes involved in biofilm formation. The concurrent activation of WspF provides a mechanism for adaptation, allowing the system to return to an inactive state in the absence of a persistent signal.

Data Presentation: Quantitative Insights into the Wsp Pathway

The following tables summarize key quantitative data gathered from various studies on the Wsp signaling pathway. This information provides a more precise understanding of the molecular interactions and enzymatic activities that govern the system's function.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| WspR~P - RpfG | Microscale Thermophoresis (MST) | 0.93 µM | [1] |

| WspR - RpfG | Microscale Thermophoresis (MST) | 0.15 µM | [1] |

| WspR~P - RpfG H190A | Microscale Thermophoresis (MST) | 0.56 µM | [1] |

| Table 1: Protein-Protein Interaction Affinities in the Wsp Pathway. |

| Enzyme | Condition | Activity Metric | Value | Reference |

| WspR | Phosphorylated (WspR~P) | c-di-GMP synthesis | Significantly increased | [2][3] |

| WspR | Unphosphorylated | c-di-GMP synthesis | Basal activity | [2][3] |

| WspR | High protein concentration | Specific activity (concentration-dependent activation) | Increased | [3] |

| WspR | Treated with BeF3- (phosphomimetic) | Specific activity | Magnified increase | [3] |

| Table 2: Enzymatic Activity of WspR Diguanylate Cyclase. |

| Strain Background | Condition | Fold Change in c-di-GMP Level | Reference |

| P. aeruginosa | wspF mutant vs. Wild-Type | Substantially increased | [4] |

| P. aeruginosa | Overexpression of YhjH (phosphodiesterase) | Low | [4] |

| Table 3: In Vivo Cyclic-di-GMP Levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Wsp cellular pathway.

Quantification of Intracellular Cyclic-di-GMP by LC-MS/MS

This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures.

1. Sample Preparation and Nucleotide Extraction: a. Grow bacterial cultures to the desired optical density under specific experimental conditions. b. Rapidly harvest a defined volume of culture by centrifugation at 4°C. c. Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). d. Lyse the cells by bead beating or sonication on ice. e. Centrifuge the lysate at high speed to pellet cell debris. f. Collect the supernatant containing the nucleotides.

2. LC-MS/MS Analysis: a. Use a C18 reverse-phase chromatography column for separation of nucleotides. b. Employ a gradient of aqueous and organic mobile phases (e.g., ammonium acetate in water and acetonitrile) for elution. c. Perform mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for c-di-GMP and an internal standard (e.g., 13C- or 15N-labeled c-di-GMP).

3. Data Analysis: a. Generate a standard curve using known concentrations of c-di-GMP. b. Quantify the amount of c-di-GMP in the samples by comparing their peak areas to the standard curve. c. Normalize the c-di-GMP concentration to the total protein concentration or cell number of the initial culture.

In Vitro Kinase Assay for WspE Autophosphorylation

This protocol measures the autophosphorylation activity of purified WspE.

1. Reagents and Buffers: a. Purified WspE protein. b. Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2). c. [γ-32P]ATP. d. SDS-PAGE loading buffer.

2. Reaction Setup: a. In a microcentrifuge tube, combine the kinase buffer and purified WspE. b. Initiate the reaction by adding [γ-32P]ATP. c. Incubate the reaction at a specific temperature (e.g., 30°C) for various time points. d. Stop the reaction at each time point by adding SDS-PAGE loading buffer.

3. Analysis: a. Separate the reaction products by SDS-PAGE. b. Dry the gel and expose it to a phosphor screen. c. Quantify the amount of incorporated radiolabel in the WspE band using a phosphorimager. d. Plot the phosphorylation signal over time to determine the initial rate of autophosphorylation.

Bacterial Two-Hybrid (BTH) System for Protein-Protein Interactions

This protocol is used to detect in vivo interactions between Wsp proteins.

1. Plasmid Construction: a. Clone the coding sequences of the two Wsp proteins of interest into two different BTH vectors (e.g., pKT25 and pUT18), creating fusions to the T25 and T18 fragments of adenylate cyclase, respectively.

2. Transformation: a. Co-transform an E. coli reporter strain (e.g., BTH101, which is deficient in adenylate cyclase) with the two recombinant plasmids.

3. Phenotypic Assay: a. Plate the co-transformants on indicator plates containing MacConkey agar supplemented with maltose and the appropriate antibiotics. b. Incubate the plates at 30°C for 24-48 hours. c. A positive interaction between the two proteins will reconstitute the adenylate cyclase activity, leading to cAMP production, fermentation of maltose, and the development of red colonies. White or pale pink colonies indicate a lack of interaction.

4. Quantitative Assay (β-galactosidase activity): a. Grow liquid cultures of the co-transformants. b. Permeabilize the cells and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). c. The level of β-galactosidase activity is proportional to the strength of the protein-protein interaction.

Visualizations of the Wsp Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the core concepts discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Determinants for the activation and autoinhibition of the diguanylate cyclase response regulator WspR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subcellular clustering of the phosphorylated WspR response regulator protein stimulates its diguanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced Intracellular c-di-GMP Content Increases Expression of Quorum Sensing-Regulated Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to WSP/WASP Family Homologues in Different Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wiskott-Aldrich Syndrome Protein (WASP) family represents a highly conserved group of scaffolding proteins that are pivotal regulators of the actin cytoskeleton across a wide range of eukaryotic species. These proteins act as crucial intermediaries, translating upstream signals into the precise spatiotemporal control of actin polymerization. This process is fundamental to a myriad of cellular functions, including cell motility, morphogenesis, endocytosis, and intracellular trafficking. Consequently, dysregulation of WASP family proteins is implicated in a variety of human diseases, ranging from immunodeficiencies to cancer metastasis, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the WSP/WASP family homologues, with a focus on their distribution across different species, their molecular functions, and the signaling pathways that govern their activity. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key investigative techniques, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these critical cellular components. The nomenclature in the field can be varied, with "WSP-1" being the designated name for the WASP homolog in Caenorhabditis elegans. This guide will use the broader "WASP family" terminology while referencing specific homologues where appropriate.

I. WASP Family Homologues: An Overview

The WASP family is comprised of several subfamilies, each with distinct domain architectures and cellular roles. The primary members include:

-

WASP and N-WASP (Neuronal-WASP): These are the archetypal members, characterized by an N-terminal WH1 (WASP Homology 1) domain, a GTPase-binding domain (GBD), a proline-rich region, and a C-terminal VCA (Verprolin-homology, Central, and Acidic) domain. WASP expression is primarily restricted to hematopoietic cells, while N-WASP is ubiquitously expressed.[1][2]

-

WAVE (WASP-family verprolin-homologous protein) or SCAR (Suppressor of cAMP Receptor): The WAVE subfamily consists of WAVE1, WAVE2, and WAVE3. They are essential for the formation of lamellipodia and are regulated as part of a stable pentameric complex known as the WAVE Regulatory Complex (WRC).

-

WASH (WASP and SCAR Homologue): WASH is associated with endosomal membranes and plays a critical role in endosomal sorting and trafficking, in conjunction with the retromer complex.

-

WHAMM (WASP Homolog Associated with Actin, Membranes, and Microtubules): WHAMM is unique in its ability to link the actin and microtubule cytoskeletons and is involved in the endoplasmic reticulum (ER)-to-Golgi transport.[3][4]

-

JMY (Junction-mediating and regulatory protein): JMY is another nucleation-promoting factor that can activate the Arp2/3 complex.

The unifying feature of all WASP family proteins is the C-terminal VCA domain, which directly interacts with and activates the Arp2/3 complex, a key nucleator of branched actin filaments.

II. Quantitative Data on WASP Family Homologues

This section provides a summary of available quantitative data to facilitate a comparative understanding of WASP family homologues.

Table 1: Binding Affinities of WASP Family Proteins

| Interacting Proteins | WASP Homologue | Species | Dissociation Constant (Kd) | Method |

| Actin Monomer | WASP (WA domain) | Bos taurus (Bovine) | 0.6 µM | Fluorescence Anisotropy |

| Arp2/3 Complex | WASP (WA domain) | Bos taurus (Bovine) | 0.9 µM | Fluorescence Anisotropy |

| Arp2/3 Complex | N-WASP (VCA) | Homo sapiens (Human) | 0.1 - 1 µM (estimated) | Various |

| Cdc42 | N-WASP | Homo sapiens (Human) | ~10 nM (for active GTP-bound form) | Isothermal Titration Calorimetry |

Note: The binding affinities can vary depending on the experimental conditions and the specific constructs used.

Table 2: Expression Levels of WASP Family Homologues in Different Tissues and Conditions

| Gene/Protein | Species | Tissue/Condition | Relative Expression Level | Reference |

| N-WASP | Homo sapiens | Lung Cancer vs. Normal Lung | Higher in tumor tissues | [5][6] |

| N-WASP | Homo sapiens | Cervical Cancer vs. Normal Cervix | Higher in cancer tissues and cell lines | [7] |

| N-WASP | Homo sapiens | Colorectal Cancer vs. Normal Colon | Lower in tumor tissues | [8] |

| WAVE2 | Homo sapiens | Breast Cancer vs. Normal Breast | Higher in breast cancer tissues | [9] |

| WSP-1 | C. elegans | Whole organism | 8.01 ppm (parts per million) | [10] |

| WASP vs. N-WASP | Homo sapiens | Hematopoietic cell lines | WASP mRNA is 40-66% higher than N-WASP mRNA | [11] |

| WAVE1 vs. WAVE2 | Mus musculus | B16-F1 melanoma cells | WAVE2 transcript levels are >3-fold higher than WAVE1 | [12] |

III. Signaling Pathways Involving WASP Family Homologues

The activity of WASP family proteins is tightly regulated by a complex network of upstream signaling molecules.

N-WASP Activation Pathway

N-WASP is maintained in an autoinhibited conformation in its inactive state. Its activation is a multi-step process involving the binding of Cdc42 and phosphatidylinositol 4,5-bisphosphate (PIP2), which relieves the autoinhibition and exposes the VCA domain to activate the Arp2/3 complex.[2][13]

WAVE Regulatory Complex (WRC) Signaling

The WAVE proteins are regulated as part of the WRC. The small GTPase Rac1 is a key activator of the WRC. Upon binding of active Rac1-GTP, the WRC undergoes a conformational change that releases the VCA domain of WAVE, leading to Arp2/3 complex activation and lamellipodia formation. Recent evidence also points to a role for Arf family GTPases in WRC activation.

WASH Complex in Endosomal Sorting

The WASH complex is recruited to endosomes where it promotes actin polymerization. This process is crucial for the sorting of cargo proteins, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR), into transport vesicles destined for the trans-Golgi network (TGN). The retromer complex is a key player in recruiting the WASH complex to the endosomal membrane.[14][15]

WHAMM in ER-to-Golgi Transport

WHAMM plays a unique role in connecting the early secretory pathway with the cytoskeleton. It localizes to the ER-Golgi intermediate compartment (ERGIC) and the cis-Golgi. WHAMM can simultaneously bind to membranes, microtubules, and activate Arp2/3-mediated actin polymerization, thereby coordinating the formation and movement of transport carriers between the ER and the Golgi apparatus.[3][4][16][17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study WASP family proteins.

Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

This protocol describes the co-immunoprecipitation of a target WASP family protein and its interacting partners from cell lysates.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the target WASP family protein

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the target protein.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the target protein and suspected interacting partners.

In Vitro Actin Polymerization Assay

This assay measures the ability of a purified WASP family protein to promote actin polymerization by the Arp2/3 complex.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Purified Arp2/3 complex

-

Purified WASP family protein (or its VCA domain)

-

Actin polymerization buffer (e.g., G-buffer supplemented with ATP and MgCl2)

-

Fluorometer

Procedure:

-

Prepare Monomeric Actin: Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer.

-

Initiate Polymerization: Initiate actin polymerization by adding polymerization buffer.

-

Measure Fluorescence: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

-

Test Effect of WASP Protein: Perform the assay in the presence and absence of the purified WASP family protein and the Arp2/3 complex to determine their effect on the rate of actin polymerization.

Phylogenetic Analysis of WASP Family Proteins

This protocol outlines the steps for constructing a phylogenetic tree to study the evolutionary relationships of WASP family homologues.

Procedure:

-

Sequence Retrieval: Obtain protein sequences of WASP family homologues from various species from databases like NCBI GenBank or UniProt.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.

-

Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML can be used for this purpose.

-

Tree Visualization and Interpretation: Visualize the generated tree using a tree viewer like FigTree. The branching pattern of the tree reflects the evolutionary relationships between the proteins. Bootstrap analysis should be performed to assess the statistical reliability of the tree topology.

V. Conclusion

The WASP family of proteins represents a fascinating and functionally diverse group of actin regulators that are essential for a multitude of cellular processes. Their conservation across eukaryotes underscores their fundamental importance in cell biology. This technical guide has provided a comprehensive overview of WASP family homologues, presenting key quantitative data, detailing important signaling pathways, and outlining essential experimental protocols. The provided diagrams offer a visual framework for understanding the complex relationships and workflows involved in the study of these proteins. A thorough understanding of the molecular mechanisms governing WASP family protein function and regulation is critical for unraveling the intricacies of actin-dependent cellular processes and for the development of novel therapeutic strategies targeting diseases associated with their dysregulation. As research in this field continues to evolve, the integration of quantitative proteomics, advanced imaging techniques, and structural biology will undoubtedly provide even deeper insights into the multifaceted roles of this vital protein family.

References

- 1. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neural Wiskott-Aldrich syndrome protein (nWASP) is implicated in human lung cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. pax-db.org [pax-db.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Initial Quantitative Proteomic Map of 28 Mouse Tissues Using the SILAC Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. molbiolcell.org [molbiolcell.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to WSP-5: A Fluorescent Probe for Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Washington State Probe-5 (WSP-5) is a widely utilized fluorescent probe designed for the selective and rapid detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes. This technical guide provides a comprehensive review of the existing literature on WSP-5, focusing on its core properties, mechanism of action, and practical applications in biological research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to effectively employ WSP-5 in their experimental workflows.

Core Properties and Mechanism of Action

WSP-5 is a cell-permeable molecule that operates on a "turn-on" fluorescence mechanism. In its native state, the probe is virtually non-fluorescent. Upon reaction with H₂S, a significant increase in fluorescence intensity is observed. This reaction is based on the dual-nucleophilicity of hydrogen sulfide, which mediates a tandem nucleophilic substitution-cyclization reaction, leading to the release of a highly fluorescent fluorescein molecule.[1]

The probe contains active disulfide groups, which are key to its selective and rapid reaction with H₂S.[2] This reaction demonstrates high selectivity for H₂S over other biologically relevant thiols and reactive species, minimizing off-target effects and ensuring accurate detection.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of WSP-5 reported in the literature.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 502 nm | [3] |

| Emission Wavelength (λem) | 525 nm | [3] |

| Detection Limit | 47 nM | [4] |

| Linear Range | 0 - 100 µM | |

| Quantum Yield (Φ) of Probe | < 0.1 | |

| Quantum Yield (Φ) of Product | ~0.9 (estimated for fluorescein) | |

| Two-Photon Absorption Cross-Section | Not Reported |

| Analyte | Fold Fluorescence Increase | Reference |

| H₂S | ~60 | [4] |

| Cysteine (Cys) | Minimal | [1] |

| Glutathione (GSH) | Minimal | [1] |

| Reactive Oxygen Species (ROS) | Minimal | |

| Reactive Nitrogen Species (RNS) | Minimal |

Experimental Protocols

In Vitro Detection of H₂S

This protocol is adapted for the general in vitro quantification of H₂S using WSP-5 in a microplate reader.

Materials:

-

WSP-5 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cetyltrimethylammonium bromide (CTAB) (optional, to enhance solubility)

-

H₂S donor (e.g., NaHS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of WSP-5 by diluting the stock solution in PBS (with or without 1 mM CTAB) to a final concentration of 10 µM.

-

Add the WSP-5 working solution to the wells of the microplate.

-

Introduce varying concentrations of the H₂S donor to the wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~502 nm and emission at ~525 nm.

Detection of H₂S in Live Cells

This protocol provides a general guideline for imaging H₂S in cultured cells using fluorescence microscopy.

Materials:

-

WSP-5 stock solution (10 mM in DMSO)

-

Cell culture medium (serum-free for incubation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells twice with warm PBS.

-

Prepare a WSP-5 loading solution by diluting the stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells with the WSP-5 loading solution for 30 minutes at 37°C.

-

Wash the cells three times with warm PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., excitation ~490 nm, emission ~525 nm).

Visualizations

Signaling and Reaction Pathways

The following diagrams illustrate the biological pathways of H₂S production and the chemical reaction mechanism of WSP-5.

References

Unable to Proceed: No Safety and Toxicity Data Available for WSP-5

Initial research indicates that "WSP-5" is not a therapeutic drug candidate but a fluorescent probe for laboratory research. Consequently, no public data exists on its safety, toxicity, or clinical development, making the requested in-depth technical guide on its safety and toxicity profile impossible to generate.

Searches for "WSP-5" have identified it as "Washington State Probe-5," a chemical compound used in biomedical research to detect hydrogen sulfide (H₂S) within cells.[1][2][3][4] It functions as a "turn-on" fluorescent probe, meaning it emits a fluorescent signal upon reacting with H₂S.[2][3][4] This property makes it a valuable tool for studying the roles of H₂S in various biological processes.[1][3]

The available information is limited to its chemical properties, mechanism of action as a probe, and protocols for its use in laboratory cell-culture experiments.[4][5] Key characteristics of WSP-5 include:

-

Function : A highly selective fluorescent probe for hydrogen sulfide detection.[1][2][4]

-

Mechanism : It undergoes a nucleophilic substitution-cyclization reaction with H₂S to release a fluorophore.[1][2]

-

Spectral Properties : The resulting fluorophore has excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][2][4]

-

Application : Used for bioimaging of H₂S in live cells.[1][4]

The core requirements of the request—summarizing quantitative safety data, detailing experimental toxicology protocols, and creating signaling pathway diagrams—cannot be fulfilled because WSP-5 has not been developed or tested as a drug. The public domain lacks any of the following:

-

Preclinical toxicology studies (e.g., LD50, NOAEL).

-

Pharmacokinetic (ADME) profiles.

-

Reports of adverse events in animal models or humans.

-

Data from clinical trials.

Therefore, the creation of a technical whitepaper on the safety and toxicity of WSP-5 is not feasible. If you have an alternative compound or drug candidate you would like to be the subject of this in-depth guide, please provide its name.

References

WSP-5: A Technical Guide to its Application in Cellular Models for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WSP-5, a fluorescent probe for the detection of hydrogen sulfide (H₂S), and its application in various cellular models. The document details the cellular models in which WSP-5 has been tested, experimental protocols for its use, and its role in elucidating H₂S-related signaling pathways.

Introduction to WSP-5

WSP-5 (Washington State Probe-5) is a fluorescent probe specifically engineered for the rapid and selective detection of hydrogen sulfide in biological samples and within living cells.[1][2] It operates on a "turn-on" fluorescence mechanism, where it remains non-fluorescent until it reacts with H₂S.[3][4] This reaction, a tandem nucleophilic substitution-cyclization, releases a fluorophore, resulting in a detectable fluorescent signal.[5][6] WSP-5 exhibits excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][4] Compared to other H₂S probes like WSP-1, WSP-5 is reported to have a faster fluorescence turn-on rate and a more sensitive detection limit.[3][4]

Cellular Models Tested with WSP-5

WSP-5 has been utilized in a variety of cellular models to investigate the endogenous production and effects of H₂S in different biological contexts, particularly in cancer research. The following table summarizes the cell lines in which WSP-5 has been employed.

| Cellular Model | Cell Type | Context of Study | Key Findings with WSP-5 |

| 4T1 | Murine breast cancer | Investigating H₂S release from nanotheranostics.[7] | Demonstrated concentration-dependent H₂S release from MnS@BSA nanoparticles within the cancer cells, observed as an increase in WSP-5 fluorescence.[7] |

| H446 | Human small cell lung cancer | Detecting intracellular H₂S levels.[8] | Utilized to measure changes in H₂S levels in response to drug treatment.[8] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Detecting intracellular H₂S.[8] | Employed to confirm the generation of H₂S in endothelial cells.[8] |

| HaCaT | Human keratinocyte | Studying the release of H₂S from photoactivated donor molecules.[8] | Confirmed the light-induced release of H₂S in cells treated with a fluorogenic H₂S donor.[8] |

| HeLa | Human cervical cancer | Imaging H₂S in living cells.[3][5][6] | Demonstrated the ability of WSP-5 to detect both exogenous (from NaHS) and endogenous H₂S.[5][6] |

| NCM460 | Human normal colon mucosa | Detecting H₂S release from donor compounds.[3] | Used to screen for and confirm H₂S release from potential donor molecules in a normal colon cell line.[3] |

| Mouse Embryonic Fibroblasts | Murine embryonic fibroblasts | Investigating mitochondrial H₂S generation.[9] | Measured H₂S production within isolated mitochondria and in live cells upon treatment with a mitochondria-targeted H₂S donor.[9] |

Experimental Protocols

The following are generalized protocols for the use of WSP-5 in cellular models, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of WSP-5 Stock Solution

-

Reconstitution: Dissolve solid WSP-5 in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Detection of Intracellular H₂S in Adherent Cells

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 24-well plate, confocal dish) and allow them to adhere and reach the desired confluency.

-

WSP-5 Loading:

-

Prepare a working solution of WSP-5 by diluting the stock solution in serum-free medium or an appropriate buffer (e.g., PBS) to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm serum-free medium or PBS.

-

Add the WSP-5 working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Induction of H₂S (Optional):

-

To study the effects of exogenous H₂S or H₂S donors, treat the cells with the compound of interest during or after WSP-5 loading. A common positive control is sodium hydrosulfide (NaHS) at a concentration of 30-100 µM.

-

-

Imaging:

-

After incubation, wash the cells two to three times with warm serum-free medium or PBS to remove excess probe.

-

Add fresh medium or buffer to the cells.

-

Image the cells using a fluorescence microscope or confocal microscope with excitation at ~502 nm and emission detection at ~525 nm.

-

Visualization of Methodologies and Signaling Pathways

WSP-5 Mechanism of Action

The following diagram illustrates the chemical reaction that underlies the fluorescence of WSP-5 upon interaction with H₂S.

Caption: WSP-5 fluorescence activation mechanism.

Experimental Workflow for Intracellular H₂S Detection

This diagram outlines the key steps in using WSP-5 to detect H₂S in cultured cells.

Caption: Workflow for detecting cellular H₂S with WSP-5.

H₂S-Mediated Signaling in Cancer

WSP-5 is a valuable tool for studying the role of H₂S in various signaling pathways. For instance, H₂S has been shown to influence mitochondrial function and modulate inflammatory pathways such as NF-κB and STAT3. The following diagram depicts a simplified representation of how H₂S can impact these pathways in cancer cells.

Caption: Simplified overview of H₂S-mediated signaling pathways.

Conclusion

WSP-5 is a robust and sensitive fluorescent probe for the detection of hydrogen sulfide in a variety of cellular models. Its application has been instrumental in advancing our understanding of the multifaceted role of H₂S in cellular physiology and pathology, particularly in the context of cancer biology. The protocols and diagrams provided in this guide serve as a comprehensive resource for researchers aiming to incorporate WSP-5 into their experimental workflows for studying H₂S-mediated signaling.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. WSP-5 (H2S Probe) 硫化氢荧光探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor pH-responsive metastable-phase manganese sulfide nanotheranostics for traceable hydrogen sulfide gas therapy primed chemodynamic therapy [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and selective generation of H2S within mitochondria protects against cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

WSP-5: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes. Its mechanism relies on a reaction-based fluorescence turn-on strategy, where the non-fluorescent WSP-5 molecule reacts with H₂S to release a highly fluorescent product. This technical guide provides an in-depth overview of the solubility and stability of WSP-5, along with detailed experimental protocols and a visualization of its detection mechanism.

Core Data

Chemical Properties

| Property | Value |

| Chemical Name | 3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yldisulfanyl)benzoate)[1] |

| Molecular Formula | C₄₄H₂₆N₂O₇S₄[1] |

| Molecular Weight | 822.95 g/mol |

| CAS Number | 1593024-78-2[1] |

| Appearance | White to beige powder |

Optical Properties

| Property | Value |

| Excitation Wavelength (λex) | 502 nm[1][2] |

| Emission Wavelength (λem) | 525 nm[1][2] |

| Quantum Yield (Φf) | < 0.1 (before reaction with H₂S)[3] |

Solubility Data

WSP-5 exhibits good solubility in common organic solvents but has limited solubility in aqueous solutions. The use of surfactants or co-solvents is often necessary for biological applications.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (clear, warmed) | A stock solution of 10 mM can be prepared in DMSO.[2] |

| Dimethylformamide (DMF) | 30 mg/mL[1] | - |

| Aqueous Buffers (e.g., PBS) | Poor | The use of a surfactant like Cetyl trimethyl ammonium bromide (CTAB) is recommended to improve solubility in aqueous media.[2] |

Stability Data

WSP-5 demonstrates good stability under various conditions, making it a reliable tool for H₂S detection.

| Condition | Stability | Notes |

| Storage (Solid) | ≥ 4 years at -20°C[1] | Store in a dry, dark place. |

| Storage (Stock Solution in DMSO) | Stable for at least 1 month at -20°C and up to 6 months at -80°C, protected from light.[2] | Avoid repeated freeze-thaw cycles. |

| pH Stability | Reported to be the most stable among similar probes (WSP-1, CAY, P3) in different pH environments.[2] | Functions well over biological pH ranges. |

| Selectivity | High selectivity for H₂S over other reactive sulfur species such as cysteine (Cys) and glutathione (GSH).[3] | - |

Experimental Protocols

Preparation of WSP-5 Stock Solution

-

Bring to Room Temperature: Allow the solid WSP-5 to equilibrate to room temperature before opening the vial.

-

Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the solid WSP-5 to achieve a stock solution concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

In Vitro H₂S Detection in Aqueous Buffer

-

Prepare Working Solution: Dilute the WSP-5 stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) containing 1 mM CTAB to a final concentration of 10 µM. Working solutions should be freshly prepared.[2]

-

Add H₂S Donor: Introduce the H₂S donor (e.g., NaHS) to the WSP-5 working solution.

-

Measure Fluorescence: Immediately begin recording the fluorescence intensity at an excitation wavelength of 502 nm and an emission wavelength of 525 nm.

Cellular H₂S Detection

-

Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere.

-

Prepare WSP-5 Loading Medium: Dilute the WSP-5 stock solution in serum-free cell culture medium to a final concentration of 50-100 µM.

-

Incubate with WSP-5: Remove the culture medium from the cells and incubate them with the WSP-5 loading medium for 30 minutes at 37°C.

-

Wash: Wash the cells with PBS (pH 7.4) to remove any excess probe.

-

Induce H₂S Production (Optional): Treat the cells with a stimulus or H₂S donor if required.

-

Image Acquisition: Acquire fluorescence images using a fluorescence microscope or confocal microscope with appropriate filter sets for the excitation and emission wavelengths of the fluorescent product (Ex/Em = 502/525 nm).[2]

Signaling Pathway and Experimental Workflow

The detection of H₂S by WSP-5 is based on a tandem nucleophilic substitution-cyclization reaction.[3][4] This mechanism provides the high selectivity of the probe for H₂S.

Caption: Reaction mechanism of WSP-5 with H₂S.

The experimental workflow for cellular H₂S detection involves several key steps, from cell preparation to final image analysis.

Caption: Cellular H₂S detection workflow using WSP-5.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for WSP-5: A Fluorescent Probe for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of WSP-5 (Washington State Probe-5), a fluorescent probe designed for the sensitive and selective detection of hydrogen sulfide (H₂S) in cellular systems.

Introduction

Hydrogen sulfide is a gaseous signaling molecule involved in a wide range of physiological and pathological processes. WSP-5 is a "turn-on" fluorescent probe that allows for the detection and quantification of H₂S in living cells. Its mechanism is based on a nucleophilic substitution-cyclization reaction with H₂S, which releases a fluorophore with excitation and emission maxima at approximately 502 nm and 525 nm, respectively.[1][2][3][4][5] This reaction leads to a significant increase in fluorescence intensity, enabling the visualization and measurement of cellular H₂S levels.

Key Features of WSP-5

-

High Sensitivity and Selectivity: WSP-5 exhibits a wide linear range for H₂S detection and minimal interference from other biological thiols such as cysteine and glutathione.[3][6]

-

Rapid "Turn-On" Response: The reaction with H₂S is fast, allowing for real-time monitoring of changes in cellular H₂S concentrations.[2]

-

Live-Cell Imaging Compatibility: WSP-5 is cell-permeable, making it suitable for imaging H₂S in living cells using fluorescence microscopy and for quantification using plate-based assays.[4][7]

Quantitative Data

The following tables summarize the key quantitative parameters of the WSP-5 probe, providing a basis for experimental design and data interpretation.

Table 1: Photophysical and Performance Characteristics of WSP-5

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 502 nm | [1][2][4][5] |

| Emission Wavelength (λem) | 525 nm | [1][2][4][5] |

| Linear Range | 0–100 μM | [6] |

| Limit of Detection (LOD) | 1.94 µM | [8] |

| Solvent for Stock Solution | DMSO | [1] |

Table 2: Selectivity of WSP-5

| Interfering Substance | Observation | Reference |

| Cysteine (Cys) | Negligible fluorescence increase | [6][9] |

| Glutathione (GSH) | Negligible fluorescence increase | [6][9] |

| Other Bioanalytes | Minimal interference | [3] |

Experimental Protocols

I. Reagent Preparation

1. WSP-5 Stock Solution (10 mM):

-

Bring the vial of solid WSP-5 to room temperature.

-

Dissolve the solid WSP-5 in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution from 1 mg of WSP-5 (MW: ~823 g/mol ), dissolve it in approximately 121 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[1]

2. WSP-5 Working Solution (10-100 µM):

-

On the day of the experiment, dilute the 10 mM WSP-5 stock solution to the desired working concentration (e.g., 10-100 µM) in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS).

-

The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

II. Protocol for H₂S Detection in Live Cells using Fluorescence Microscopy

This protocol is a general guideline for imaging intracellular H₂S. Optimization may be required for specific cell types and experimental questions.

1. Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 60-80% confluency on the day of the experiment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment (Optional):

-

If investigating the effect of a compound on H₂S levels, treat the cells with the compound of interest for the desired duration. Include appropriate vehicle controls.

3. WSP-5 Loading:

-

Remove the cell culture medium and wash the cells once with warm PBS or serum-free medium.

-

Add the WSP-5 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

4. Positive Control (Optional):

-

To confirm the responsiveness of the probe, a positive control can be included. After WSP-5 loading, treat a separate set of cells with an H₂S donor, such as Na₂S (e.g., 100-200 µM), for 10-30 minutes.

5. Imaging:

-

After incubation, gently wash the cells twice with warm PBS or serum-free medium to remove excess probe.

-

Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for WSP-5 (e.g., excitation around 500 nm and emission around 525 nm).

III. Protocol for H₂S Quantification using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of H₂S levels in cell populations.

1. Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow overnight.

2. Cell Treatment (Optional):

-

Treat cells with experimental compounds as described for the microscopy protocol.

3. WSP-5 Loading:

-

Remove the medium and add the WSP-5 working solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

4. Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~502 nm and emission to ~525 nm.[1][4]

-

Measurements can be taken at a single endpoint or kinetically over time.

Diagrams

Caption: Mechanism of WSP-5 activation by hydrogen sulfide.

Caption: Experimental workflow for H₂S detection using WSP-5.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. WSP-5 | Hydrogen sulfide fluorescent probe | GlpBio [glpbio.cn]

- 4. glpbio.com [glpbio.com]

- 5. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Western Blotting for Analysis of H2S-Related Signaling Pathways

Introduction

This document provides a detailed protocol for performing a Western blot experiment. It is important to note that WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the detection of hydrogen sulfide (H₂S) and is not used directly in a Western blot protocol. Western blotting is an immunoassay technique used to detect specific proteins in a sample.

A researcher might use WSP-5 and Western blotting in parallel to investigate a biological system where H₂S is a key signaling molecule. For instance, WSP-5 could be used to quantify cellular H₂S levels, while Western blotting could be used to measure the expression levels of proteins involved in H₂S synthesis (e.g., CBS, CSE) or downstream target proteins affected by H₂S signaling.

This guide will provide a comprehensive Western blot protocol and illustrate a hypothetical signaling pathway involving H₂S that could be studied using these complementary techniques.

Section 1: Overview of Western Blotting

Western blotting is a widely used technique to identify and quantify specific proteins from a complex mixture, such as a cell or tissue lysate. The general workflow involves several key steps:

-

Sample Preparation: Extraction of proteins from cells or tissues.

-

Gel Electrophoresis: Separation of proteins based on their molecular weight.

-

Protein Transfer: Transfer of separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Probing the membrane with antibodies specific to the target protein.

-

Visualization: Detection of the antibody-protein complex, typically via chemiluminescence or fluorescence.

Experimental Workflow Diagram

Caption: General workflow for a chemiluminescent Western blot experiment.

Section 2: Detailed Western Blot Protocol

This protocol provides a standard methodology for performing a Western blot. Optimization of antibody concentrations, incubation times, and blocking buffers may be required for specific targets.

Materials and Reagents

| Reagent/Material | Purpose | Typical Concentration/Supplier |

| Lysis & Sample Prep | ||

| RIPA Buffer | Cell lysis and protein extraction | Sigma-Aldrich, #R0278 |

| Protease/Phosphatase Inhibitors | Prevent protein degradation | Roche, cOmplete™ Mini |

| BCA Protein Assay Kit | Quantify protein concentration | Thermo Fisher, #23225 |

| Laemmli Sample Buffer (4X) | Denature proteins for loading | Bio-Rad, #1610747 |

| Electrophoresis | ||

| Tris-Glycine Gels | Separate proteins | Bio-Rad, Mini-PROTEAN TGX Gels |

| Tris/Glycine/SDS Running Buffer | Electrophoresis buffer | Bio-Rad, #1610732 |

| Protein Ladder | Molecular weight marker | Thermo Fisher, PageRuler™ |

| Transfer | ||

| PVDF Membrane | Solid support for proteins | Millipore, Immobilon-P |

| Transfer Buffer (Towbin) | Buffer for electrotransfer | Prepare in-house or purchase |

| Methanol | Activate PVDF membrane | Fisher Scientific |

| Immunodetection | ||

| Blocking Buffer | Reduce non-specific binding | 5% non-fat dry milk or BSA in TBST |

| TBST Buffer (1X) | Wash buffer | 10 mM Tris, 150 mM NaCl, 0.1% Tween-20 |

| Primary Antibody | Binds to the protein of interest | Varies by target |

| HRP-conjugated Secondary Ab | Binds to primary Ab, carries enzyme | Varies by primary Ab host |

| Detection | ||

| ECL Substrate | Chemiluminescent reagent for HRP | Thermo Fisher, SuperSignal™ West Pico |

Experimental Procedure

Step 1: Sample Preparation

-

Culture and treat cells as required by the experimental design.

-

Wash cells with ice-cold PBS, then aspirate.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.

-

Add 4X Laemmli sample buffer to the lysate (3:1 ratio of lysate to buffer) and boil at 95°C for 5-10 minutes.

Step 2: SDS-PAGE (Gel Electrophoresis)

-

Assemble the electrophoresis apparatus with a precast gel.

-

Fill the inner and outer chambers with 1X Tris/Glycine/SDS running buffer.

-

Load 15-30 µg of each protein sample into the wells, along with 5-10 µL of a protein ladder.

-

Run the gel at 100-150V until the dye front reaches the bottom of the gel (approx. 60-90 minutes).

Step 3: Protein Transfer

-

Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer for 5-10 minutes.

-

Assemble the transfer "sandwich": sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and membrane.

-

Place the sandwich in the transfer cassette and perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

Step 4: Immunodetection

-

After transfer, rinse the membrane with TBST.

-

Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.

-

Dilute the primary antibody in blocking buffer at the recommended concentration (e.g., 1:1000).

-

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).

-

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

Step 5: Visualization

-

Prepare the ECL substrate by mixing the two components according to the manufacturer's protocol.

-

Incubate the membrane in the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

Section 3: Application in H₂S Signaling Research

Hydrogen sulfide (H₂S) is a gasotransmitter involved in various physiological processes. A common research question is how cellular stressors affect H₂S production and its downstream signaling targets.

Hypothetical Signaling Pathway

In this pathway, an upstream stress signal activates the enzyme CBS, which produces H₂S. H₂S then modifies (sulfhydrates) a target protein, Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant proteins.

Caption: A hypothetical H₂S-mediated antioxidant response pathway.

Integrated Experimental Approach

| Technique | Purpose in This Pathway | Sample Data Output |

| WSP-5 Assay | To measure the intracellular production of H₂S in response to cellular stress. | A bar graph showing a fold-change in fluorescence intensity (proportional to H₂S) in stressed vs. control cells. |

| Western Blot | To measure the protein expression levels of CBS, Nrf2 (in nuclear vs. cytoplasmic fractions), and downstream antioxidant proteins. | Bands on a blot showing increased CBS and nuclear Nrf2 protein levels in stressed cells compared to control cells. |

By using WSP-5 to confirm that H₂S production increases with stress, researchers can more confidently attribute changes in downstream protein levels, measured by Western blot, to the H₂S signaling pathway.

Application Notes and Protocols for In Vivo Hydrogen Sulfide Imaging in Mice using WSP-5

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of WSP-5 as a fluorescent probe for the in vivo detection of hydrogen sulfide (H₂S) in mouse models.

Introduction

Hydrogen sulfide (H₂S) is an important endogenous gaseous signaling molecule involved in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular function, and inflammation. The ability to detect and quantify H₂S in vivo is crucial for understanding its biological roles and for the development of novel therapeutics. WSP-5 (Washington State Probe-5) is a fluorescent probe designed for the rapid and selective detection of H₂S. Upon reaction with H₂S, WSP-5 undergoes a nucleophilic substitution–cyclization reaction to release a fluorophore, resulting in a significant "turn-on" fluorescent signal. These notes provide detailed protocols for the preparation and administration of WSP-5 for in vivo imaging in mice.

Mechanism of Action of WSP-5

WSP-5 is engineered with two 2-(pyridin-2-yldisulfanyl)benzoate groups, which serve as the H₂S-reactive sites. In the presence of H₂S, a thiol-disulfide exchange reaction is initiated, followed by a cyclization reaction that releases a highly fluorescent fluorescein derivative. This reaction is highly specific to H₂S and exhibits a rapid turn-on response, making it suitable for dynamic imaging in biological systems.

Application Note: Fluorescent Detection of Cellular Hydrogen Sulfide Using WSP-5 Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydrogen sulfide (H₂S) is now understood to be a critical gasotransmitter, playing a vital role in signaling pathways analogous to nitric oxide and carbon monoxide. It is implicated in a wide range of physiological and pathological processes, making its detection and quantification in biological systems a key area of research. WSP-5 (Washington State Probe-5) is a highly selective and sensitive fluorescent probe designed for the detection of H₂S in living cells.

It is important to distinguish this method from immunofluorescence. Immunofluorescence employs antibodies to target specific proteins, whereas WSP-5 is a small molecule probe that directly reacts with H₂S, resulting in a fluorescent signal. This application note provides a comprehensive protocol for the use of WSP-5 in cellular imaging.

Principle of WSP-5 Action WSP-5 operates as a "turn-on" fluorescent probe. In its native state, the molecule is non-fluorescent. The presence of H₂S triggers a nucleophilic substitution-cyclization reaction with the pyridine disulfide moieties of the WSP-5 probe. This reaction cleaves the disulfide groups and releases a fluorescein-based fluorophore, which emits a strong fluorescent signal. This mechanism provides a low-background, high-contrast signal for imaging H₂S.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the WSP-5 probe.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 502 nm | [2][3][4][5] |

| Emission Maximum (λem) | 525 nm | [2][3][4][5] |

| Reported Detection Limit | 47 nM | [1] |

| Recommended Solvent | DMSO | [2] |

| Solubility in DMSO | >25 mg/mL | [2] |

| Storage Temperature | -20°C (Protect from light) | [4] |

| Stock Solution Stability | 1 month at -20°C; 6 months at -80°C | [4] |

Experimental Protocol: H₂S Detection in Live Cells

This protocol outlines the steps for staining live cells with WSP-5 to detect intracellular hydrogen sulfide.

Materials

-

WSP-5 fluorescent probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides)

-